Tert-butyl(2-chloro-5-nitrophenoxy)dimethylsilane
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Overview
Description
Tert-butyl(2-chloro-5-nitrophenoxy)dimethylsilane is an organosilicon compound with the molecular formula C12H18ClNO3Si and a molecular weight of 287.81 g/mol . This compound is characterized by the presence of a tert-butyl group, a chloro-nitrophenoxy moiety, and a dimethylsilane group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2-chloro-5-nitrophenoxy)dimethylsilane typically involves the reaction of 2-chloro-5-nitrophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(2-chloro-5-nitrophenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include tert-butyl(2-amino-5-nitrophenoxy)dimethylsilane and tert-butyl(2-thio-5-nitrophenoxy)dimethylsilane.
Reduction Reactions: The major product is tert-butyl(2-chloro-5-aminophenoxy)dimethylsilane.
Scientific Research Applications
Tert-butyl(2-chloro-5-nitrophenoxy)dimethylsilane is used in various scientific research applications, including:
Biology: It is used in the modification of biomolecules to study their interactions and functions.
Medicine: Research on this compound includes its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl(2-chloro-5-nitrophenoxy)dimethylsilane involves its reactivity with various nucleophiles and reducing agents. The molecular targets include the chloro and nitro groups, which undergo substitution and reduction reactions, respectively. These reactions lead to the formation of new compounds with different functional groups and properties .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl(2-chloro-4-nitrophenoxy)dimethylsilane
- Tert-butyl(2-bromo-5-nitrophenoxy)dimethylsilane
- Tert-butyl(2-chloro-5-nitrophenoxy)diethylsilane
Uniqueness
Tert-butyl(2-chloro-5-nitrophenoxy)dimethylsilane is unique due to the specific positioning of the chloro and nitro groups on the phenoxy ring, which influences its reactivity and the types of reactions it undergoes. The presence of the tert-butyl and dimethylsilane groups also imparts distinct steric and electronic properties that differentiate it from similar compounds .
Properties
IUPAC Name |
tert-butyl-(2-chloro-5-nitrophenoxy)-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3Si/c1-12(2,3)18(4,5)17-11-8-9(14(15)16)6-7-10(11)13/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKNQTXOINNOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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